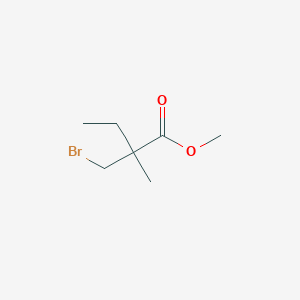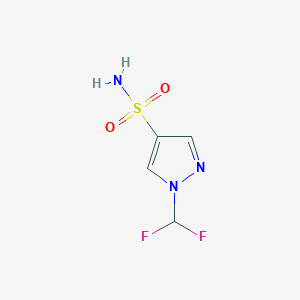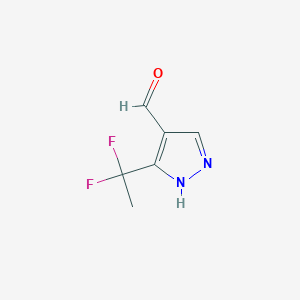
Ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to the benzene ring. The ethyl ester group is also a significant feature of this compound, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of ethyl benzoate derivatives followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate exerts its effects is primarily through its interactions with specific molecular targets. The presence of multiple halogen atoms and the amino group allows it to form strong interactions with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-bromo-5-chlorobenzoate
- Ethyl 2-amino-4-bromo-3-fluorobenzoate
- Ethyl 2-amino-5-chloro-3-fluorobenzoate
Uniqueness
Ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate is unique due to the specific combination of halogen atoms and the amino group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8BrClFNO2 |
|---|---|
Molecular Weight |
296.52 g/mol |
IUPAC Name |
ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C9H8BrClFNO2/c1-2-15-9(14)4-3-5(11)6(10)7(12)8(4)13/h3H,2,13H2,1H3 |
InChI Key |
UMIVSZAHDSLYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1N)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)









![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
![methyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13511208.png)

